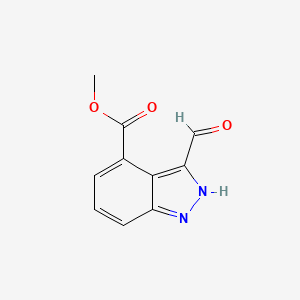

Methyl 3-formyl-1H-indazole-4-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-formyl-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-9(6)8(5-13)12-11-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBSKNBUJHKNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNC(=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609763 | |

| Record name | Methyl 3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433728-79-1 | |

| Record name | Methyl 3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Indazole 4 Carboxylate and 3 Formylindazole Derivatives

Strategies for the Construction of the Indazole Core

The synthesis of the indazole nucleus can be achieved through a variety of strategic bond formations. Modern approaches have expanded beyond classical methods to include sophisticated transition metal-catalyzed reactions and environmentally benign processes, offering chemists a versatile toolkit for accessing structurally diverse indazoles.

Classical Ring Annulation and Cyclization Approaches

Classical methods for indazole synthesis have long been the foundation for accessing this heterocyclic system. These approaches typically involve the formation of the critical N-N bond or a key C-N bond through intramolecular cyclization of appropriately substituted benzene (B151609) precursors.

One of the earliest methods, first reported by Emil Fischer, involves the thermal cyclization of o-hydrazinocinnamic acid to produce the indazole core. caribjscitech.com A more general and widely applicable classical strategy is the Cadogan reaction . This method involves the reductive cyclization of o-nitrobenzaldimines or o-nitroazobenzenes. The use of a reducing agent, such as tri-n-butylphosphine, facilitates the deoxygenation and subsequent N-N bond formation to yield the indazole ring. caribjscitech.com This one-pot process offers a practical route to 2-substituted indazoles under relatively mild conditions. caribjscitech.com

Another fundamental approach involves the diazotization of o-toluidine (B26562) derivatives, followed by intramolecular cyclization. researchgate.net This pathway is effective for generating the parent indazole ring, which can then be functionalized. For instance, the synthesis of indazole-3-carboxamide derivatives often begins with the formation of the basic indazole structure from o-toluidine. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions between arynes and α-substituted α-diazomethylphosphonates provide an efficient route to 3-substituted-1H-indazoles under simple reaction conditions. organic-chemistry.org

These classical methods, while foundational, sometimes require harsh conditions or involve multiple steps. However, they remain valuable for their reliability and applicability in specific synthetic contexts, particularly for large-scale production where cost-effectiveness is paramount.

Transition Metal-Catalyzed Syntheses

The past few decades have witnessed a surge in the application of transition metal catalysis for the synthesis of heterocyclic compounds, and indazoles are no exception. researchgate.netbenthamdirect.combohrium.com These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches. researchgate.net Palladium and copper are the most extensively utilized metals for these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C and C-N bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a powerful tool for the synthesis and functionalization of indazoles. nih.govrsc.org This reaction is valued for its mild conditions, broad substrate scope, and tolerance of diverse functional groups. nih.gov

A common strategy involves the synthesis of a halogenated indazole precursor, which is then coupled with a boronic acid to introduce various substituents. For example, a regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, followed by a Suzuki-Miyaura reaction to furnish C7-arylated indazole derivatives in moderate to good yields. rsc.org This approach is highly effective for building molecular complexity on a pre-formed indazole core. nih.govrsc.org Researchers have successfully synthesized series of novel indazole derivatives using this palladium-catalyzed coupling from readily available starting materials. rsc.orgrsc.org

Beyond functionalization, palladium catalysis can be instrumental in the primary construction of the indazole ring. Intramolecular C-H amination reactions catalyzed by palladium have been reported for the synthesis of 1H-indazoles from aminohydrazones. nih.gov Another approach involves a two-step synthesis of 3-aminoindazoles starting from 2-bromobenzonitriles, which utilizes a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acid-catalyzed deprotection and cyclization. organic-chemistry.org These methods highlight the versatility of palladium catalysis in both constructing the core and diversifying its structure.

| Starting Material | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product Type | Yield | Ref |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dimethoxyethane | 5-(Pyrrol-2-yl)-1H-indazoles | Good | nih.gov |

| 3-Iodo-N-Boc indazoles | Various arylboronic acids | Pd(PPh₃)₄ | Aq. Base / Dioxane | 3-Aryl-NH-indazoles | >80% | nih.gov |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·(DCM) | K₂CO₃ / 1,4-Dioxane/Water | Arylated indazole carboxamides | - | rsc.org |

| 4-Substituted-7-bromo-1H-indazoles | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ / Dioxane/Water | 7-Aryl-4-substituted-1H-indazoles | Moderate to Good | nih.govrsc.org |

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for synthesizing indazoles. caribjscitech.com Copper catalysts are particularly effective in promoting the formation of C-N and N-N bonds, which are critical steps in many indazole syntheses.

One-pot, three-component reactions catalyzed by copper are highly efficient for constructing 2H-indazoles. A notable example involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper(I) iodide (CuI) catalyst. caribjscitech.com This method allows for the rapid assembly of the indazole core from simple, commercially available starting materials and demonstrates high tolerance for various functional groups. caribjscitech.comorganic-chemistry.org The use of copper oxide nanoparticles has also been reported for similar three-component syntheses, often in green solvents like polyethylene (B3416737) glycol (PEG), enhancing the sustainability of the process. organic-chemistry.org

Copper is also employed in cyclization reactions to form the indazole N-N bond. For instance, a Cu(OAc)₂-mediated N-N bond formation using oxygen as the sole oxidant has been used to synthesize 1H-indazoles from ketimine intermediates, which are derived from o-aminobenzonitriles. nih.gov Additionally, rhodium/copper co-catalyzed systems have been developed for the C-H activation and subsequent C-N/N-N coupling of imidate esters with nitrosobenzenes to afford 1H-indazoles under redox-neutral conditions. nih.govnih.gov

| Reaction Type | Starting Materials | Catalyst System | Solvent | Product Type | Key Features | Ref |

| Three-Component | 2-Bromobenzaldehydes, primary amines, NaN₃ | CuI / TMEDA | DMSO | 2-Aryl-2H-indazoles | One-pot, good yields | caribjscitech.com |

| Three-Component | 2-Bromobenzaldehydes, primary amines, NaN₃ | Cu₂O-NP | Polyethylene glycol (PEG) | 2H-Indazole derivatives | Ligand-free, green solvent | organic-chemistry.org |

| Oxidative Cyclization | Ketimines (from o-aminobenzonitriles) | Cu(OAc)₂ | - | 1H-Indazoles | Uses O₂ as the oxidant | nih.gov |

| C-H Activation/Coupling | Imidate esters, nitrosobenzenes | Rhodium and Copper | - | 1H-Indazoles | Redox-neutral conditions | nih.govnih.gov |

Acid/Base-Catalyzed Methods

Acid and base catalysis plays a significant role in several strategies for indazole synthesis, often by promoting the key cyclization or condensation steps. benthamdirect.combohrium.com While not always the primary catalyst for core construction, the presence of an acid or base is frequently essential for reaction efficiency and success.

In base-catalyzed methods, a strong base can facilitate deprotonation to generate a nucleophile that initiates an intramolecular cyclization. For example, an efficient synthesis of 2-aryl-2H-indazoles from ortho-alkyl substituted azoxybenzenes proceeds via a base-catalyzed benzyl (B1604629) C-H deprotonation and subsequent cyclization. caribjscitech.com Similarly, the synthesis of N-aryl-1H-indazoles from arylamino oximes can be selectively achieved using 2-aminopyridine (B139424) as the base, whereas using triethylamine (B128534) as the base favors the formation of benzimidazoles instead. organic-chemistry.org

Acid catalysis is often employed in condensation and cyclization/deprotection sequences. A general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence to furnish the final product. organic-chemistry.org Trifluoromethanesulfonic acid has also been used to promote the N2-alkylation of 1H-indazoles, which, while not a core construction method, is a key functionalization step that relies on acid promotion. organic-chemistry.org These examples underscore the importance of acids and bases as promoters and catalysts in the broader context of synthesizing functionalized indazole derivatives.

Green Chemistry Approaches to Indazole Scaffold Formation

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes. nih.gov The synthesis of indazoles has benefited significantly from this paradigm shift, with numerous eco-friendly methods being developed. researchgate.net

A key area of focus is the replacement of volatile and hazardous organic solvents with greener alternatives. Polyethylene glycol (PEG) and water have been successfully used as reaction media for indazole synthesis. nih.govacs.orgacgpubs.org For instance, copper oxide nanoparticles have been used to catalyze a three-component synthesis of 2H-indazoles in PEG, providing an efficient and ligand-free process. organic-chemistry.org The use of water as a solvent is particularly attractive, and eco-friendly aqueous approaches have been developed for forming key bonds in heterocyclic synthesis. nih.gov

Another green strategy involves the use of natural or heterogeneous catalysts that can be easily recovered and recycled. An innovative approach utilizes lemon peel powder as a natural, efficient, and biodegradable catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. researchgate.net This method avoids the use of costly and toxic metal catalysts. researchgate.netresearchgate.net Similarly, bleaching earth clay, an inexpensive and environmentally benign material, has been used as a catalyst in the Claisen-Schmidt condensation to prepare precursors for indeno-pyrazole derivatives, highlighting the potential of natural materials in facilitating key synthetic transformations. acgpubs.org These green approaches not only reduce the environmental impact of chemical synthesis but also often offer advantages in terms of cost and operational simplicity. researchgate.net

Targeted Synthesis of the Methyl 3-formyl-1H-indazole-4-carboxylate Framework

The construction of the this compound molecule necessitates precise control over the placement of two key functional groups: the methyl carboxylate at the C-4 position of the benzene ring and the formyl group at the C-3 position of the pyrazole (B372694) ring. The synthetic strategy can be approached in a linear fashion, where one functional group is introduced followed by the other, or through a convergent approach utilizing a precursor that already contains one or more of the desired functionalities or their synthetic equivalents.

The introduction of the C-4 carboxylate ester is typically achieved by constructing the indazole ring from a benzene-derived precursor that already contains the carboxylate group or a precursor that can be readily converted to it.

A common and straightforward method to obtain the methyl ester is through the esterification of the corresponding carboxylic acid. If 1H-indazole-4-carboxylic acid is available, it can be converted to its methyl ester under standard conditions. prepchem.com This reaction is typically acid-catalyzed.

Common methods for the esterification of indazole carboxylic acids include:

Fischer-Speier Esterification : Refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cdc.gov

Using Thionyl Chloride : Reacting the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then readily reacts with methanol to yield the desired ester. chemicalbook.com This method is effective but requires careful handling of the corrosive reagent.

Using Methanesulfonic Acid : Heating the carboxylic acid in methanol with methanesulfonic acid serves as an effective and less corrosive alternative to sulfuric acid. prepchem.com

| Reagent System | Conditions | Typical Yield | Reference |

| Methanol, H₂SO₄ | Reflux | Good | cdc.gov |

| Thionyl Chloride, then Methanol | Reflux | 94% | chemicalbook.com |

| Methanol, Methanesulfonic Acid | Reflux | 60% | prepchem.com |

The synthesis of the indazole-4-carboxylic acid core generally relies on cyclization reactions of ortho-substituted benzene precursors. While a specific, documented synthesis for 1H-indazole-4-carboxylic acid is not readily found in broad literature, established indazole synthesis protocols allow for the proposal of plausible routes. A key starting material would likely be a 2,3-disubstituted benzoic acid derivative.

One potential precursor is 2-methyl-3-nitrobenzoic acid . The synthetic sequence would involve:

Diazotization and Cyclization : The classic synthesis of indazoles often involves the diazotization of an ortho-toluidine derivative. In this case, reduction of the nitro group of 2-methyl-3-nitrobenzoic acid would yield 3-amino-2-methylbenzoic acid. Subsequent treatment with sodium nitrite (B80452) (NaNO₂) and acid would generate an intermediate diazonium salt that cyclizes to form 1H-indazole-4-carboxylic acid.

Alternative Cyclization : Another approach involves the reaction of 2-halobenzonitriles with hydrazine derivatives, although this is more commonly used for synthesizing 3-aminoindazoles. organic-chemistry.org A strategy starting from 2-formylphenylboronic acids has also been shown to produce indazoles via reaction with diazodicarboxylates followed by ring closure. researchgate.net

The synthesis of a related compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, from 2,3-difluorobenzoic acid highlights a multi-step approach that includes bromination, amidation, Grignard reaction, and cyclization, demonstrating the utility of substituted benzoic acids as foundational precursors. researchgate.net

The C-3 position of the indazole ring is analogous to the C-5 position of pyrazole and is susceptible to electrophilic substitution. The introduction of a formyl group at this position can be accomplished either by direct formylation of the indazole ring or by the oxidation of a C-3 methyl or hydroxymethyl precursor.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org This electrophile attacks the electron-rich C-3 position of the indazole ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. organic-chemistry.org

While the indazole ring is sufficiently activated for this reaction, the presence of an electron-withdrawing carboxylate group at C-4 could potentially decrease the nucleophilicity of the ring system, possibly requiring more forcing reaction conditions. The reaction has been successfully applied to a variety of hydrazones to generate 4-formylpyrazoles, which are structurally related synthons. researchgate.net

| Reaction | Reagents | Key Features | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Mild and efficient for electron-rich heterocycles. | ijpcbs.com |

| SOCl₂, DMF | Alternative method for generating the Vilsmeier reagent. | semanticscholar.org |

An alternative strategy for installing the C-3 formyl group is through the oxidation of a C-3 methyl or C-3 hydroxymethyl group. This two-step approach involves first synthesizing the corresponding precursor, followed by an oxidation reaction.

Synthesis of Precursors:

3-Methyl-1H-indazole-4-carboxylate : This precursor could be synthesized via a cyclization strategy starting from a suitable benzene derivative, such as a derivative of 2-aminoacetophenone (B1585202). A known synthesis for 3-methyl-1H-indazole involves the diazotization of 2-aminoacetophenone followed by reduction with SnCl₂. google.com Applying this logic, a 2-aminoacetophenone derivative carrying a carboxylic acid or ester group at the 3-position would be a viable starting point.

3-(Hydroxymethyl)-1H-indazole-4-carboxylate : This intermediate can be prepared from the corresponding 3-carboxylic acid ester via reduction. For instance, the reduction of a hypothetical dimethyl indazole-3,4-dicarboxylate with a selective reducing agent could yield the 3-hydroxymethyl derivative. Alternatively, synthesis from precursors like methyl 3-(2-hydroxyethyl)-4-nitrobenzoate, followed by cyclization, represents another potential pathway. cdc.gov

Oxidation Step: Once the C-3 methyl or hydroxymethyl precursor is obtained, it can be oxidized to the aldehyde using a variety of mild oxidizing agents.

Manganese(IV) oxide (MnO₂) is a classic and effective reagent for the selective oxidation of benzylic and allylic alcohols to the corresponding aldehydes. cdc.gov

Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their mild conditions and high yields in converting primary alcohols to aldehydes.

This oxidation approach avoids the potentially harsh and acidic conditions of direct formylation methods and offers an alternative route to the target compound.

Regioselective Functionalization of the Indazole Core

Indazoles are versatile bicyclic nitrogen-containing heterocycles that form the core structure of many therapeutic agents. Their aromatic ten-π electron system exists in two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. The ability to selectively functionalize specific positions on this scaffold is crucial for developing new chemical entities.

The alkylation of the indazole nitrogen atoms is a common strategy in drug design, but it often yields a mixture of N-1 and N-2 substituted regioisomers. The ratio of these products is highly dependent on reaction conditions, the nature of the electrophile, and the electronic and steric properties of substituents on the indazole ring.

Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers are often kinetically favored. The choice of base and solvent system plays a critical role in directing the regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity. This selectivity is influenced by both steric and electronic effects of substituents at various positions on the indazole ring.

Research has shown that electron-withdrawing groups at the C3-position can significantly influence the N-1/N-2 ratio. A study on the alkylation of various C3-substituted indazoles using NaH in THF demonstrated high N-1 regioselectivity for indazoles bearing 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups. Conversely, substituents at the C7 position can exert a profound effect, with C7-nitro or C7-CO₂Me groups leading to excellent N-2 regioselectivity (≥96%). This highlights the delicate interplay of electronic and steric factors in governing the outcome of N-alkylation.

Table 1: Regioselectivity of Indazole N-Alkylation under NaH/THF Conditions

| Indazole Substituent | Alkylating Agent | N-1 Selectivity (%) | N-2 Selectivity (%) |

|---|---|---|---|

| 3-Carboxymethyl | Alkyl bromide | >99 | <1 |

| 3-tert-Butyl | Alkyl bromide | >99 | <1 |

| 3-COMe | Alkyl bromide | >99 | <1 |

| 3-Carboxamide | Alkyl bromide | >99 | <1 |

| 7-NO₂ | Alkyl bromide | <4 | >96 |

Under Mitsunobu conditions, a preference for the N-2 regioisomer is often observed. For example, the reaction of an indazole with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) can yield the N-2 product as the major isomer.

Direct functionalization of the carbon atoms of the indazole nucleus is a powerful and atom-economical approach to introduce molecular complexity. Transition metal-catalyzed C-H activation has emerged as a key strategy for this purpose.

C-3 Functionalization: The C-3 position of the indazole ring is a frequent target for functionalization. Halogenation, particularly iodination and bromination, at C-3 provides a versatile handle for subsequent metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. For instance, 3-iodoindazoles can be prepared by treating the parent indazole with iodine and a base like potassium hydroxide (B78521) in DMF. These halogenated intermediates can then be coupled with a variety of partners, including boronic acids, organozincs, and amines, to install diverse substituents.

C-4, C-5, and C-6 Functionalization: While C-3 functionalization is common, modifying the benzene portion of the indazole ring offers another avenue for diversification. Nucleophilic aromatic substitution (SNAr) can be employed on indazoles bearing activating groups (e.g., nitro groups) and a suitable leaving group (e.g., a halogen). For example, a fluorine atom at C-5 of a nitro-substituted indazole can be displaced by various nucleophiles.

C-7 Functionalization: The C-7 position can also be selectively targeted. Direct C-7 arylation of 1H-indazoles has been achieved using palladium catalysis. The regioselectivity is often directed by steric hindrance. For example, the presence of a bulky substituent or an electron-withdrawing group at the C-4 position can sterically hinder the C-3 position, thereby favoring functionalization at C-7.

Derivatization and Subsequent Chemical Transformations of this compound

The title compound, this compound, possesses three distinct functional groups—the indazole N-H, a formyl group, and a methyl ester—each offering opportunities for selective chemical modification.

The aldehyde functionality at the C-3 position is a versatile chemical handle for a variety of transformations.

Reductive Amination: The formyl group can be converted into an aminomethyl group via reductive amination. This typically involves condensation with a primary or secondary amine to form an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) mdpi.com. This reaction is highly valuable for introducing diverse amine-containing side chains.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the corresponding carboxylic acid under mild conditions nih.govorganic-chemistry.org.

Condensation Reactions: The formyl group is susceptible to condensation with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation nih.govwikipedia.orgsigmaaldrich.com. Reaction with compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst (e.g., piperidine (B6355638) or ammonia) leads to the formation of a new carbon-carbon double bond at the C-3 position, yielding α,β-unsaturated products which are valuable synthetic intermediates nih.govwikipedia.org.

The methyl ester at the C-4 position can be readily modified, providing another key point for molecular diversification.

Hydrolysis: Basic hydrolysis of the methyl ester, typically using sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, yields the corresponding indazole-4-carboxylic acid. This carboxylic acid is a crucial intermediate for further modifications.

Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines to form carboxamides. This transformation is one of the most common reactions in medicinal chemistry. It is typically facilitated by activating the carboxylic acid with a coupling reagent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to improve efficiency and suppress side reactions luxembourg-bio.comgoogle.com. Direct conversion from the methyl ester to an amide is also possible through aminolysis, although this often requires harsh conditions (high temperature or pressure) or specific catalysts.

Table 2: Common Reagents for Amide Coupling of Indazole-4-carboxylic Acid

| Coupling Reagent | Additive | Base | Typical Solvent |

|---|---|---|---|

| EDC·HCl | HOBt | DIPEA, Et₃N | DMF, DCM |

| HATU | - | DIPEA, Et₃N | DMF, NMP |

| DCC | HOBt | - | DCM, THF |

DIPEA: N,N-Diisopropylethylamine; Et₃N: Triethylamine; DMF: Dimethylformamide; DCM: Dichloromethane; NMP: N-Methyl-2-pyrrolidone

Beyond the primary functional groups, other substituents on the indazole ring can be interconverted to access new analogues. This is particularly relevant when starting from a substituted indazole precursor.

Reduction of Nitro Groups: A nitro group, often used as a directing or activating group in the synthesis of the indazole core, can be readily reduced to an amino group. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl). The resulting aminoindazole is a versatile intermediate.

Reactions of Amino Groups: The amino group can be further functionalized. For example, it can undergo the Sandmeyer reaction, where it is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) byjus.comorganic-chemistry.orgmasterorganicchemistry.com. This diazonium salt can then be displaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst, allowing for the introduction of halogens (Cl, Br), a cyano group (CN), or a hydroxyl group (OH) byjus.comwikipedia.orgnih.gov.

Displacement of Halogens: Halogens on the indazole ring, particularly those activated by nearby electron-withdrawing groups, can be displaced by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism nih.govmasterorganicchemistry.comlibretexts.org. This allows for the introduction of amines, alkoxides, and thiolates, further expanding the chemical diversity of the indazole scaffold.

Advanced Spectroscopic and Structural Elucidation of Indazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Comprehensive Structural Characterization

Proton (¹H) NMR spectroscopy would be essential to identify the number of different types of hydrogen atoms in Methyl 3-formyl-1H-indazole-4-carboxylate, their relative numbers, and their connectivity to neighboring atoms. The chemical shifts (δ) of the signals would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. Similarly, Carbon-¹³ (¹³C) NMR spectroscopy would determine the number of unique carbon environments in the molecule, offering crucial information about the carbon skeleton.

Without experimental data, a hypothetical ¹H NMR and ¹³C NMR data table for this compound would be purely speculative and lack the scientific rigor required for this article.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Regioisomeric and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the precise three-dimensional structure of a molecule. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, revealing which protons are directly connected through chemical bonds. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Nuclear Overhauser Effect Spectroscopy (NOESY) would identify protons that are close to each other in space, which is critical for determining the molecule's stereochemistry and conformation. The lack of published 2D NMR data for this compound prevents a definitive assignment of its regio- and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. For this compound, HRMS would be expected to confirm its molecular formula as C₁₀H₈N₂O₃. While some databases provide predicted mass spectrometry data, experimentally verified HRMS data is not available.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 205.0608 |

Note: This data is based on theoretical calculations and has not been experimentally confirmed.

Fragmentation Pattern Analysis for Structural Insights

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce the connectivity of its atoms. Analysis of the fragmentation pattern of this compound would provide critical information for confirming the presence of the indazole core, the formyl group, and the methyl carboxylate substituent. However, no experimental fragmentation data has been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate. Different types of bonds absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indazole ring, the C=O stretching of the aldehyde (formyl) group, and the C=O stretching of the ester (methyl carboxylate) group, as well as C-H and C=C stretching and bending vibrations from the aromatic ring. The absence of a published IR spectrum for this compound means that a detailed analysis of its functional groups based on experimental data cannot be performed.

Table 2: Expected IR Absorption Regions for Key Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Indazole N-H | N-H stretch | 3200-3500 |

| Aldehyde | C=O stretch | 1690-1740 |

| Ester | C=O stretch | 1735-1750 |

Computational and Theoretical Investigations of Indazole Based Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool for investigating the properties of indazole-based systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties at a manageable computational cost.

Geometric Optimization and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometric optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to locate the minimum energy conformation of Methyl 3-formyl-1H-indazole-4-carboxylate. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

For related indazole derivatives, such as Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, crystallographic studies have revealed nearly coplanar indazole rings with the ester moiety, suggesting conjugation. nih.gov Computational geometric optimization would confirm such planarity and provide precise bond lengths and angles for this compound, which are essential for understanding its steric and electronic properties. Conformational analysis is particularly important for molecules with rotatable bonds, such as the ester group, to identify the most stable rotamer and its relative energy compared to other conformations.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, HOMO-LUMO Energy Gaps)

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For various indazole derivatives, DFT calculations have been used to determine these parameters and predict their relative stabilities. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for an Indazole System (Calculated using DFT)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| ΔE (HOMO-LUMO Gap) | 4.7 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack.

For indazole derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, which are crucial for their biological activity and crystal packing. rsc.org For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the formyl and carboxylate groups, as well as the nitrogen atoms of the indazole ring, highlighting these as key interaction sites.

Global Reactivity Parameters

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

These parameters are calculated using the following equations: χ = -(EHOMO + ELUMO)/2 η = (ELUMO - EHOMO)/2 ω = χ2/(2η)

DFT studies on various organic molecules have demonstrated the utility of these parameters in predicting their reactivity trends. researchgate.net

Table 2: Illustrative Global Reactivity Parameters for an Indazole System (Calculated from HOMO-LUMO Energies)

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

Computational Studies on Tautomeric Equilibria

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, arising from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net Computational studies are instrumental in determining the relative stabilities of these tautomers and predicting the predominant form in different environments.

DFT calculations can accurately predict the energies of the different tautomers of this compound. By comparing the calculated energies, the most stable tautomer can be identified. Theoretical estimations for a wide range of NH-indazoles have generally concluded that the 1H-tautomer is the most stable. nih.gov The inclusion of solvent effects in the calculations, either implicitly through continuum models or explicitly with solvent molecules, is often necessary to accurately model the tautomeric equilibrium in solution. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, intermolecular interactions, and solvent effects.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in a solvent, providing insights into its flexibility and the dynamics of its interactions with surrounding molecules. In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its biological target, such as a protein, by simulating the ligand-protein complex over time to assess the stability of the binding and identify key interactions. While specific MD simulation studies for this compound were not found, this technique is widely applied to understand the behavior of similar small molecules in biological systems. nih.gov

Exploration of Dynamic Behavior and Conformational Landscapes

Protein-Ligand Stability and Interaction Dynamics

The stability of a protein-ligand complex is a key determinant of a drug's efficacy. MD simulations are instrumental in assessing this stability by observing the interactions between a ligand, such as an indazole derivative, and its protein target over a simulated timeframe. These simulations can highlight the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and identify any conformational changes in the protein or ligand upon binding. For this compound, such studies would be invaluable in predicting its potential to form stable and lasting interactions with specific biological targets.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule drugs to their protein targets.

Prediction of Ligand-Receptor Binding Modes and Affinities

For indazole derivatives, molecular docking has been instrumental in predicting how they interact with the active sites of various enzymes and receptors. These studies can identify the specific amino acid residues involved in binding and estimate the binding affinity, providing a rational basis for lead optimization. In the case of this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating the most favorable binding pose based on scoring functions that approximate the free energy of binding.

A hypothetical docking study of this compound against a target protein could yield data such as the following:

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | ASN234, GLU187 |

| Hydrophobic Interactions | LEU156, VAL201, ALA198 |

This table represents hypothetical data for illustrative purposes.

Virtual Screening for Identification of Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For novel compounds like this compound, virtual screening could be employed to screen it against a panel of known biological targets to identify potential therapeutic applications. This approach can significantly accelerate the initial stages of drug discovery by prioritizing experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For indazole derivatives, QSAR studies have been successfully used to develop models that can predict the biological activity of new analogues based on their physicochemical properties.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed activity. For this compound, a QSAR model could predict its potential efficacy based on its calculated molecular descriptors.

An example of descriptors that could be used in a QSAR model for indazole derivatives is presented below:

| Descriptor | Definition |

| LogP | A measure of lipophilicity. |

| Molecular Weight | The mass of the molecule. |

| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms. |

| Number of H-bond Acceptors | The number of electronegative atoms with lone pairs. |

| Polar Surface Area | The surface sum over all polar atoms. |

This table lists common molecular descriptors used in QSAR studies.

Academic Research in Medicinal Chemistry and Chemical Biology Applications

Indazole Scaffold as a Privileged Structure in Drug Design

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. The indazole ring system is considered a quintessential privileged scaffold. researchgate.netrsc.org This versatility stems from its rigid, planar structure, which provides a defined orientation for appended functional groups. Furthermore, the two nitrogen atoms within the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules like proteins and enzymes. pnrjournal.com The presence of indazole cores in numerous approved drugs, such as the anti-cancer agents Axitinib and Pazopanib, and the antiemetic Granisetron, highlights its significance in drug design. researchgate.netnih.gov

The development of new therapeutic agents based on the indazole scaffold is guided by several rational design principles. A deep understanding of the target protein's structure and the parent compound's binding mode is often the starting point.

Structure-Guided Design: This approach utilizes X-ray crystallography or NMR spectroscopy data of a target protein in complex with an indazole-based ligand. This information allows medicinal chemists to visualize the binding interactions and design modifications to the indazole scaffold that enhance potency and selectivity. For instance, structure-guided design has been employed to develop potent inhibitors of epidermal growth factor receptor (EGFR) kinase. nih.gov

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments, including simple indazoles, are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. This strategy has been successfully used to discover novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Knowledge-Based Design: This strategy leverages existing knowledge of structure-activity relationships (SAR) from previously studied indazole series. By understanding which substitutions at which positions lead to desired biological effects, researchers can design new molecules with improved properties. nih.gov

The tautomerism of the indazole ring, primarily existing as the more thermodynamically stable 1H-indazole form, is also a critical consideration in the design process as it influences the molecule's reactivity, physical properties, and biological interactions. nih.govnih.gov

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds or to discover novel chemical series with similar biological activity but different core structures. nih.govresearchgate.net

Bioisosterism: This involves replacing a functional group or a substructure with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.net For example, an indazole ring might be used as a bioisostere for an indole, as they share similar sizes and hydrogen-bonding capabilities. nih.gov This strategy was utilized in the design of novel histone deacetylase (HDAC) inhibitors. nih.gov

Scaffold Hopping: This is a more drastic approach where the central core or scaffold of a known active molecule is replaced with a chemically different one, while maintaining the original orientation of the key binding groups. researchgate.netacs.org This can lead to compounds with entirely new intellectual property space and potentially better drug-like properties. A novel series of glucagon receptor (GCGR) antagonists was discovered by hopping from known scaffolds to an indazole/indole core. nih.gov

These strategies allow chemists to navigate and expand the chemical space around the indazole scaffold, leading to the discovery of new drug candidates. mdpi.com

Structure-Activity Relationships (SAR) in Indazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For indazole derivatives, SAR exploration involves systematically modifying different parts of the molecule and assessing the impact on its efficacy. nih.govnih.gov

Through extensive research, key structural features of the indazole scaffold have been identified as critical for modulating its interaction with various biological targets. Modifications at the N-1, C-3, and C-5 positions of the indazole ring are commonly explored to optimize activity.

For example, in the development of YC-1 (Lificiguat) and its analogues as soluble guanylate cyclase (sGC) stimulators, the SAR was systematically explored. nih.gov It was found that the indazole core itself was superior to other heterocyclic systems like benzoimidazole. The nature of the substituent at the N-1 position was critical; a benzyl (B1604629) group was found to be optimal. Furthermore, substitutions on this benzyl ring significantly impacted activity, with ortho-fluoro or cyano groups leading to the most potent compounds. nih.gov

Similarly, in the design of CC-Chemokine Receptor 4 (CCR4) antagonists, a detailed SAR was established for indazole arylsulfonamides, covering substitutions at the C4, C5, C6, C7, and N1 positions, as well as modifications to the N3-sulfonamide group. acs.org

Table 1: SAR Summary of YC-1 Derivatives as sGC Stimulators

| Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Core | Indazole vs. Benzoimidazole | Indazole showed better inhibitory activity. | nih.gov |

| N-1 Substituent | Benzyl group with ortho-fluoro substitution | Led to better inhibitory activity compared to meta or para substitutions. | nih.gov |

This table is based on the research findings for YC-1 and its derivatives.

The biological activity of indazole derivatives is highly sensitive to the position, electronic nature, and size of their substituents.

Substituent Position: As seen with the YC-1 analogues, the position of a substituent on an appended aromatic ring can drastically alter potency. Ortho-substituents may enforce a specific conformation that is favorable for binding, whereas meta or para substituents may not. nih.gov In photocatalytic C-H amination reactions, the regioselectivity of the product can be influenced by the position of existing groups on the aromatic rings. acs.org

Electronic Properties: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) can influence the molecule's ability to participate in key interactions, such as hydrogen bonds or π-π stacking, within the target's binding site. rsc.org For instance, the introduction of electron-rich or electron-deficient substituents on pyrazole rings attached to indazoles was found to be compatible with certain chemical transformations, indicating the importance of electronics. acs.orgacs.org

Steric Factors: The size and shape (steric bulk) of a substituent can either promote or hinder binding. A bulky substituent may clash with the amino acid residues of a protein, leading to a loss of activity. nih.gov Conversely, a properly sized group might fit snugly into a hydrophobic pocket, enhancing binding affinity. The efficiency of some reactions is not impeded by bulky ortho-substituents, which can be an advantage in synthesis. acs.org

Investigation of Molecular Mechanisms of Action (In Vitro Studies)

To understand how indazole derivatives exert their therapeutic effects, researchers employ a variety of in vitro (cell-based or biochemical) assays. These studies are crucial for elucidating the molecular mechanism of action.

Indazole derivatives have been shown to inhibit a wide range of enzymes and cellular processes. For instance, different series of indazoles have been developed as potent inhibitors of:

Protein Kinases: Many indazoles target protein kinases, which are crucial regulators of cell signaling. Specific examples include inhibitors of Pim-1, Pim-2, Pim-3, EGFR, FGFRs, and extracellular signal-regulated kinase (ERK1/2). nih.gov

Histone Deacetylases (HDACs): Certain indazole-based compounds have been identified as potent inhibitors of HDAC1, HDAC2, and HDAC8, enzymes that play a key role in gene expression. In vitro studies showed these compounds could up-regulate acetylated proteins and induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov

Inflammatory Mediators: The anti-inflammatory properties of some indazoles have been linked to the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β. researchgate.netnih.gov

These in vitro studies provide invaluable data on the specific molecular targets of indazole derivatives, guiding their further development as potential therapeutic agents.

Table 2: Examples of In Vitro Mechanisms for Indazole Derivatives

| Indazole Derivative Class | Biological Target/Process | In Vitro Finding | Reference |

|---|---|---|---|

| 1H-indazole amides | ERK1/2 Kinase | Potent enzymatic and cellular activity against ERK1/2 and HT29 cell lines. | nih.gov |

| Indazole-based hydroxamates | Histone Deacetylases (HDACs) | Potent inhibition of HDAC1, HDAC2, and HDAC8; induction of apoptosis. | nih.govresearchgate.net |

| Substituted Indazoles | Cyclooxygenase-2 (COX-2) | Concentration-dependent inhibition of the COX-2 enzyme. | nih.gov |

This table summarizes findings from various in vitro studies on different classes of indazole derivatives.

Receptor Binding Profiling

Indazole derivatives have been designed to bind selectively to various physiological receptors, demonstrating their potential in treating a range of conditions. For example, granisetron, which contains an indazole core, is used as a 5HT3 receptor antagonist. nih.gov A series of 1H-indazole-3-carboxamide derivatives were developed and tested for their binding to the human recombinant 5-HT4 receptor. acs.org Another indazole derivative, Indazole-Cl, acts as an estrogen receptor-β agonist. nih.gov Additionally, a novel indazole-based compound was identified as a potent inhibitor of the ALK5 receptor, a transforming growth factor-β (TGF-β) type I receptor, showing an IC50 of 3.5 ± 0.4 nM in a cellular assay. nih.gov

Modulation of Specific Cellular Pathways (e.g., Apoptosis Induction)

A key mechanism through which indazole-based anti-cancer agents exert their effect is the induction of apoptosis, or programmed cell death. researchgate.netrsc.org

One study reported that an indazole derivative, compound 2f, dose-dependently promoted the apoptosis of 4T1 breast cancer cells. researchgate.netrsc.org This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.orgrsc.org Further investigation showed that compound 2f also decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS) in these cells, suggesting that it induces apoptosis via the mitochondrial pathway. rsc.orgrsc.org

Another study on a different indazole derivative, compound 6o, found that it induced apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Western blot analysis confirmed that this compound increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Other research has identified novel indazole-based compounds that enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. nih.gov

Chemical Biology Applications Beyond Traditional Drug Targets

The versatility of the indazole scaffold extends beyond its use in developing traditional therapeutic agents. These derivatives also serve as valuable tools in chemical biology for exploring complex biological systems.

The development of potent and selective indazole-based inhibitors allows them to be used as chemical probes to investigate the physiological and pathological roles of their target proteins. nih.govresearchgate.net For instance, a highly selective inhibitor of a specific kinase can be used to dissect that kinase's role within a complex signaling network. The design of 1H-indazole derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors provides tools to study the function of these receptors in cellular processes. nih.gov Similarly, the creation of indazole derivatives that potently inhibit the immunosuppressive enzyme IDO1 can help elucidate its role in tumor immunology. nih.gov The ability to synthesize a diverse library of indazole compounds enables the screening and identification of molecules with specific biological activities, which can then be used to probe cellular functions and validate new drug targets. researchgate.net

Materials Science Applications (e.g., Corrosion Inhibition)

The indazole scaffold is a subject of interest in materials science, particularly for its potential in corrosion inhibition. While specific studies focusing exclusively on Methyl 3-formyl-1H-indazole-4-carboxylate are not extensively documented in publicly available research, the general class of indazole derivatives has demonstrated notable efficacy in protecting various metals and alloys from corrosion, especially in acidic environments.

The mechanism of corrosion inhibition by indazole derivatives typically involves the adsorption of the organic molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen in the indazole ring), π-electrons in the aromatic system, and various functional groups, which can act as centers for adsorption.

Research on related indazole compounds has shown that they can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of inhibition is influenced by factors such as the concentration of the inhibitor, the temperature of the environment, and the nature of the metal and the corrosive solution.

Table 1: Corrosion Inhibition Data for Representative Heterocyclic Compounds (for illustrative purposes)

| Compound Class | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Indazole Derivatives | C38 Steel | 1 M HCl | Up to 96.49% | chemicalbook.com |

| Thiazole Carboxylates | Mild Steel | 1 M HCl | Up to 92% | researchgate.net |

| Triazole Derivative | Mild Steel | 1 M HCl | >95% | researchgate.net |

Note: This table provides data on related compound classes to illustrate the potential of heterocyclic compounds as corrosion inhibitors. Specific data for this compound is not available in the cited literature.

The structural features of this compound, including the indazole core, the formyl group, and the carboxylate group, suggest that it could possess similar corrosion-inhibiting properties. The lone pair of electrons on the nitrogen atoms and the π-electrons of the bicyclic ring can facilitate strong adsorption onto metal surfaces. However, without direct experimental data, its performance as a corrosion inhibitor remains a subject for future investigation.

Applications in Agrochemicals

The diverse biological activities of indazole derivatives have led to their exploration in the field of agrochemicals. While specific research on the agrochemical applications of this compound is limited, the broader class of indazoles has been investigated for various potential uses, including as plant growth regulators, herbicides, fungicides, and insecticides.

The biological activity of these compounds is closely linked to their molecular structure. The indazole nucleus can serve as a pharmacophore that interacts with specific biological targets in plants, fungi, or insects. The nature and position of substituents on the indazole ring can significantly influence the compound's activity and selectivity.

For instance, studies on certain 3-aryl-1H-indazoles have demonstrated their effects on plant growth, acting as inhibitors of root and shoot elongation at higher concentrations researchgate.net. This suggests the potential for developing indazole-based compounds as herbicides or plant growth regulators.

Furthermore, the general antimicrobial and insecticidal properties reported for some heterocyclic compounds, including derivatives of 1,3,4-oxadiazole, indicate the potential for discovering new fungicidal and insecticidal agents within the broader family of nitrogen-containing heterocycles nih.govnih.gov. A closely related compound, 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester, has been noted as a candidate for agrochemical applications due to its physicochemical properties .

Table 2: Potential Agrochemical Applications of Indazole and Related Heterocyclic Derivatives

| Application Area | Compound Class/Derivative | Observed Effect | Reference |

| Plant Growth Regulation | 3-Aryl-1H-indazoles | Inhibition of root and shoot growth | researchgate.net |

| Insecticidal | 1,3,4-Oxadiazole derivatives | Activity against cotton leafworm | nih.gov |

| General Agrochemical | 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester | Candidate for agrochemical applications |

Note: This table highlights the potential of the indazole class in agrochemicals based on studies of related compounds. Specific data for this compound is not detailed in the provided sources.

The exploration of this compound in agrochemical research could reveal its specific activities and potential for development into novel products for crop protection or enhancement. Its unique substitution pattern may confer specific biological activities that warrant further investigation.

Emerging Trends and Future Directions in Indazole Research

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of indazole derivatives is undergoing a significant transformation towards greener and more efficient practices. hilarispublisher.com Traditional synthetic methods are often time-consuming and may not be environmentally friendly. researchgate.net Consequently, researchers are actively developing novel, eco-friendly procedures for constructing bioactive indazole compounds. hilarispublisher.com This new paradigm emphasizes cost-effectiveness, practicality, and sustainability. hilarispublisher.com

Key advancements include the use of catalyst-based approaches, which have given new impetus to the synthesis of this important pharmacophore. benthamdirect.combohrium.com These methods, employing transition-metal, acid-base, and organocatalysts, have enhanced both the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com The development of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, allows for the synthesis of indazoles in green solvents like PEG-400, with the added benefit of catalyst recyclability and potential for gram-scale synthesis. acs.org Furthermore, novel eco-friendly methods utilizing milder acids like ammonium (B1175870) chloride in ethanol (B145695) under grinding protocols have been shown to produce good yields in shorter reaction times. samipubco.com Even natural, biodegradable catalysts like lemon peel powder are being explored in conjunction with ultrasound irradiation to afford high yields of 1H-indazoles. researchgate.net

| Synthetic Approach | Catalyst/Conditions | Key Advantages |

| Heterogeneous Catalysis | Copper oxide nanoparticles on activated carbon (CuO@C) | Use of green solvent (PEG-400), ligand-free, base-free, catalyst recyclability. acs.org |

| Grinding Protocol | Ammonium Chloride (NH4Cl) in Ethanol | Eco-friendly, milder conditions, high yield, short reaction time. samipubco.com |

| Natural Catalyst | Lemon Peel Powder / Ultrasound | Green, efficient, biodegradable catalyst, good yields. researchgate.net |

| Catalyst-Based Approaches | Transition metals, acids/bases | Enhanced efficiency and selectivity, wide range of derivatives. benthamdirect.combohrium.com |

Integration of Advanced Computational Tools for Rational Design and Prediction

The role of computational chemistry in drug discovery has expanded dramatically, moving from a specialist's domain to an essential tool for medicinal chemists. nih.gov Computer-Aided Drug Design (CADD) is now integral to the rational design and prediction of the biological activity of new indazole-based compounds. researchgate.net These computational tools accelerate the discovery process, making it more cost-effective and reliable. researchgate.net

Methodologies such as molecular docking, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies are routinely employed. openmedicinalchemistryjournal.com Molecular docking, for instance, helps elucidate the binding interactions of indazole derivatives with biological targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net These simulations provide crucial insights into the ligand-receptor binding modes, which is essential for understanding the molecular interaction mechanisms and the structural factors related to bioactivity. openmedicinalchemistryjournal.com A wide array of software is available for these tasks, enabling everything from molecular modeling and pharmacophore mapping to predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netslideshare.net This integration of computational tools allows for the de novo design of novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com

Exploration of Novel Therapeutic Areas and Unconventional Biological Targets

While indazoles are well-established in areas like oncology, current research is pushing into novel therapeutic areas and exploring previously unconventional biological targets. hilarispublisher.commdpi.com The structural versatility of the indazole ring allows it to be adapted to interact with a wide array of proteins. researchgate.net

A significant area of exploration is in cancer therapy, targeting components of critical signaling pathways. For example, novel indazole compounds have been developed as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key transcription factors in the Hippo pathway that regulates cell proliferation and organ size. nih.gov Deregulation of this pathway is a major event in the development of many cancers, making TEAD an important therapeutic target. nih.gov Similarly, researchers have synthesized indazole-sulfonamide derivatives that show a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), indicating their potential as anti-cancer agents. mdpi.com The indazole scaffold is also being used to design multi-target inhibitors against various angiogenic receptor tyrosine kinases (RTKs) like VEGFR-2, Tie-2, and EphB4, which are crucial for tumor growth and metastasis. nih.gov

Development of Multi-Targeted Indazole-Based Agents

The traditional "one molecule, one target" approach in drug discovery is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net This has led to the rise of multi-target-directed ligands, and the indazole scaffold is proving to be an excellent framework for designing such agents. nih.govnih.gov

In the context of Alzheimer's disease, a multifactorial syndrome, new families of 5-substituted indazole derivatives have been developed that simultaneously inhibit cholinesterases (AChE/BuChE) and Beta-secretase 1 (BACE1). nih.govnih.gov Some of these compounds also exhibit antioxidant, anti-inflammatory, and neuroprotective effects, addressing multiple pathological cascades of the disease. nih.govnih.gov In oncology, indazole derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, or as multi-kinase inhibitors targeting c-Kit, PDGFRβ, and FLT3. researchgate.netnih.gov This multi-targeted approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that arise from single-target therapies. researchgate.net

Synthetic Strategies for Addressing Scalability and Regioselectivity Challenges

As promising indazole-based drug candidates emerge, the development of synthetic strategies that are scalable and provide excellent control over regioselectivity becomes critical. Regioselectivity, the control of which isomer is formed during a reaction, is a persistent challenge in heterocycle synthesis. For N-substituted indazoles, alkylation of the indazole core can occur at either the N1 or N2 position, and controlling the outcome is crucial for the final compound's biological activity.

Modern synthetic methods are increasingly addressing these issues. Palladium-catalyzed intramolecular amination of aryl halides and rhodium/copper-catalyzed C-H activation and C-N/N-N coupling reactions are examples of advanced strategies that can provide specific isomers in good yields. nih.gov The development of robust, catalyst-driven processes is a key focus, as these methods often offer higher selectivity and are more amenable to large-scale production than traditional stoichiometric reactions. bohrium.com Green chemistry approaches, such as the use of recyclable heterogeneous catalysts, not only improve the environmental footprint of the synthesis but can also simplify purification and product isolation, which are important considerations for scalability. acs.org As indazole derivatives continue to advance through the drug development pipeline, the focus on creating practical, efficient, and highly selective syntheses will undoubtedly intensify.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-formyl-1H-indazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?

Answer:

A common synthetic approach involves condensation reactions using acetic acid as a solvent under reflux conditions. For example, 3-formyl-1H-indazole derivatives can be synthesized via reactions between 2-aminothiazol-4(5H)-one derivatives and 3-formyl-1H-indazole precursors, with sodium acetate as a base (Method A in ). Tailoring reaction conditions includes:

- Catalyst optimization : Substituting acetic acid with trifluoroacetic acid to enhance electrophilicity of the formyl group.

- Temperature control : Extending reflux time (3–5 hours) to ensure complete cyclization.

- Stoichiometric adjustments : Using a 10% molar excess of the aldehyde precursor (1.1 equiv) to drive the reaction to completion .

Basic: How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure of this compound?

Answer:

- ¹H NMR : The formyl proton (CHO) appears as a singlet near δ 10.2 ppm, while the methyl ester (COOCH₃) resonates at δ 3.9–4.1 ppm. Aromatic protons in the indazole ring typically show multiplet peaks between δ 7.5–8.5 ppm .

- IR : Stretching vibrations for the formyl group (C=O) appear at ~1700 cm⁻¹, and the ester carbonyl (COOCH₃) at ~1725 cm⁻¹ .

- MS : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~219.19 g/mol), with fragmentation patterns indicating loss of COOCH₃ (-59 Da) .

Advanced: What crystallographic strategies are recommended for determining the crystal structure of this compound, especially considering potential challenges in data collection?

Answer:

- Data Collection : Use a high-brilliance X-ray source (e.g., synchrotron) to mitigate weak diffraction from small crystal sizes (<0.1 mm³).

- Software : Employ SHELXL for refinement and WinGX/ORTEP for visualization . Mercury CSD can analyze intermolecular interactions (e.g., hydrogen bonds) .

- Challenges : Address twinning or disorder by refining anisotropic displacement parameters (ADPs) and validating with R-factor convergence (<5%) .

Advanced: How should researchers address discrepancies between experimental crystallographic data and computational modeling results for this compound?

Answer:

- Validation Tools : Use PLATON or CCDC tools to check for missed symmetry or overfitting .

- Computational Refinement : Re-optimize DFT models (e.g., B3LYP/6-311+G(d,p)) with solvent effects included. Compare calculated vs. experimental bond lengths (target Δ < 0.05 Å) .

- Data Contradictions : If torsional angles diverge, re-examine hydrogen bonding constraints or lattice packing effects .

Advanced: What methodologies are available for analyzing hydrogen bonding patterns in the crystal lattice of this compound, and how do these interactions influence molecular packing?

Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- Mercury CSD : Visualize interaction motifs (e.g., C=O⋯H-N) and quantify contact distances (<3.0 Å for strong H-bonds) .

- Packing Effects : Dominant H-bonding networks (e.g., N-H⋯O=C) often lead to layered or helical packing, impacting solubility and stability .

Advanced: How can thermal analysis (DSC/TGA) be applied to study the stability and phase transitions of this compound?

Answer:

- TGA : Monitor mass loss near 150–200°C to assess decomposition of the formyl/ester groups.

- DSC : Identify melting points (endothermic peaks) and polymorphic transitions (exothermic recrystallization events).

- Interpretation : Correlate thermal events with crystallographic data (e.g., lattice energy calculations in Mercury) .

Advanced: What advanced computational methods (DFT, MD simulations) are suitable for predicting the reactivity and electronic properties of this compound?

Answer:

- DFT : Use ωB97X-D/cc-pVTZ to model charge distribution, highlighting nucleophilic sites (e.g., formyl carbon) for functionalization .

- MD Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior.

- Reactivity Insights : Frontier molecular orbital (FMO) analysis can identify HOMO-LUMO gaps (~5 eV for indazole derivatives), correlating with photostability .

Advanced: How do tautomeric forms of this compound affect its chemical behavior, and what experimental approaches can distinguish between these forms?

Answer:

- Tautomer Identification : Use X-ray crystallography to resolve proton positions in the indazole ring .

- Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d₆ at 25–80°C to detect equilibrium shifts between 1H- and 2H-indazole tautomers.

- Theoretical Calculations : Compare relative energies of tautomers using MP2/cc-pVTZ to predict dominant forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |